4-(4-Fluorophenyl)-2-methylbutan-1-amine
Description
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
ZCBSPMWXFLGAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis via Substituted Benzyl Chloride and Isobutyronitrile (Patent CN105085278A)
This method provides a high-yielding, four-step synthesis of 2-methyl-1-substituted phenyl-2-propyl amines, applicable to 4-(4-fluorophenyl)-2-methylbutan-1-amine with R = fluorine on the phenyl ring.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of substituted benzyl chloride with isobutyronitrile | Organic base (e.g., diisopropylamine lithium salt, n-butyllithium), molar ratio 1:1–3, solvent: methanol, ethanol, tetrahydrofuran, or toluene | Not specified | Molar ratio and base choice critical for yield |
| 2 | Conversion of intermediate nitrile to carbamate benzyl ester | Catalytic conditions | Not specified | Intermediate isolation |
| 3 | Catalytic hydrogenation or reduction of carbamate | Catalyst, room temperature | Not specified | Selective reduction |
| 4 | Cleavage of carbamate to yield amine | Catalyst, room temperature, solvent as above | Total yield close to 50% (overall for 4 steps) | Avoids toxic reagents like sodium cyanide |
- Total yield approximately 50%, significantly higher than prior art (~15%)
- Avoids use of highly toxic reagents such as sodium cyanide
- Uses readily available, inexpensive starting materials
- Simple operation suitable for scale-up and mass production
Comparative Summary of Preparation Methods
| Method | Key Features | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Four-step synthesis via substituted benzyl chloride and isobutyronitrile (Patent CN105085278A) | Four-step, avoids toxic reagents, uses organic bases and mild solvents | ~50% overall | High yield, scalable, safer reagents | Requires multiple steps and catalyst handling |
| Reductive amination of 4-fluorobenzaldehyde with branched amine | Classical two-step (imine formation + reduction) | Variable, moderate to high | Simple, widely used, stereochemistry control possible | Sensitive to reduction conditions, possible side reactions |
| Catalytic hydrogenation of halogenated benzaldehyde oximes (US6340773B1) | Hydrogenation under inert atmosphere, noble metal catalysts | High (up to 96% in related compounds) | High purity, efficient | Requires specialized catalysts and equipment |
| Continuous flow chemistry | Process intensification, precise control | Improved yields and selectivity | Scalable, safer, reproducible | Requires flow reactor setup |
Analytical and Characterization Techniques
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance spectroscopy (NMR) to confirm chemical structure and stereochemistry
- Mass Spectrometry (MS) for molecular weight confirmation
- Chromatographic methods (HPLC, GC) to assess purity and enantiomeric excess
- Melting point and optical rotation measurements for physical and stereochemical properties
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-(4-Fluorophenyl)-2-methylbutan-1-amine with analogous compounds:
Key Observations:
- Amine vs. Ketone: The absence of an amine in 4-Phenyl-2-butanone reduces hydrogen-bonding capacity, limiting pharmacological utility compared to amine-containing analogs .
Pharmacological Activity
- MAO-B Inhibition : (E)-2-(Fluoromethylene)-4-(4-fluorophenyl)butan-1-amine (Mofegiline) demonstrates selective MAO-B inhibition due to its fluoromethylene group, which stabilizes interactions with the enzyme’s hydrophobic pocket . The target compound lacks this group, suggesting reduced MAO-B affinity.
- Kinase Inhibition : Pyridinyl-substituted inhibitors like SB203580 () share the 4-fluorophenyl pharmacophore, critical for p38α MAP kinase binding. The methyl group in this compound may mimic steric effects seen in SB203580’s imidazole ring, though direct activity data are unavailable .
- Anticancer Potential: Thiadiazole derivatives () with 4-fluorophenyl groups show selective cytotoxicity against breast cancer (MCF7). The target compound’s amine group could enable similar Schiff base formation, a common strategy in prodrug design .
Biological Activity
4-(4-Fluorophenyl)-2-methylbutan-1-amine, commonly referred to as a fluorinated phenylalkylamine, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a fluorinated aromatic ring and an amine functional group, which contribute to its biological activity by influencing interactions with various molecular targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F. Its structure consists of a 4-fluorophenyl group attached to a 2-methylbutan-1-amine backbone. The presence of the fluorine atom enhances hydrophobic interactions, potentially increasing the compound's binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F |
| Molecular Weight | 180.23 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound interacts with specific enzymes and receptors, leading to various biological effects. The compound's ability to form hydrogen bonds and hydrophobic interactions is crucial for its activity against certain targets, such as GSK3 (Glycogen Synthase Kinase 3) and other kinases involved in cell signaling pathways.
Pharmacological Studies
Preliminary studies have demonstrated that this compound exhibits significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed an effective concentration (EC50) of approximately 260 nM against the bloodstream form of the parasite, indicating its potential as an anti-parasitic agent .
Additionally, the compound has been shown to selectively inhibit growth in mammalian cell lines with a selectivity index of approximately 200-fold over normal cells, highlighting its therapeutic potential with reduced toxicity .
Case Studies
Several studies have explored the biological implications of this compound:
- Anti-Parasitic Activity : A study focusing on the compound's efficacy against T. brucei found that it not only inhibited enzyme activity but also affected cellular processes crucial for parasite survival. The results indicated a shift in potency between cell-based assays and enzymatic assays, suggesting alternative molecular targets .
- Cancer Research : Another investigation into related compounds showed that modifications in the structure could enhance anti-tumor activity through mechanisms involving sigma receptors, which are implicated in tumor proliferation . This suggests that fluorinated phenylalkylamines may have broader applications in oncology.
- GABA-A Receptor Modulation : Research into similar fluorinated compounds has revealed their potential as positive allosteric modulators of GABA-A receptors, which play significant roles in neurological functions. This opens avenues for exploring this compound's effects on neuropharmacology .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-2-methylbutan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves reductive amination of 4-(4-fluorophenyl)-2-methylbutan-2-one using reducing agents like NaBH₄ or LiAlH₄, as seen in structurally similar fluorinated amines . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature : Controlled heating (40–60°C) minimizes side reactions.
- Catalysts : Acidic conditions (e.g., acetic acid) improve imine formation.
Yield optimization requires monitoring intermediates via TLC or GC-MS. Impurities often arise from incomplete reduction or halogen retention; recrystallization in ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?
- ¹H NMR : The methyl group at C2 appears as a triplet (δ 1.2–1.5 ppm), while the amine proton (C1) is broadened (δ 1.8–2.2 ppm). The para-fluorophenyl group shows distinct aromatic coupling (J = 8–9 Hz) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of ortho/meta fluorine substituents .
- HRMS : Expected [M+H]⁺ = 196.13 (C₁₁H₁₅FN⁺). Isotopic patterns differentiate brominated/chlorinated analogs .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using rat brain homogenates .
- Enzyme inhibition : Fluorescence-based assays (e.g., monoamine oxidase) with IC₅₀ determination .
- Cellular toxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to assess viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-fluorophenyl and methyl substituents influence the compound’s conformational stability?
Computational studies (DFT, MD simulations) reveal:
- The 4-fluorophenyl group induces planarity, enhancing π-π stacking with aromatic residues in target proteins.
- The C2 methyl group introduces steric hindrance, reducing rotational freedom and stabilizing a gauche conformation .
Experimental validation via X-ray crystallography (if crystalline) or NOESY NMR confirms these predictions .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity results)?
Common issues and solutions:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Key modifications and their effects:
- Lipophilicity : LogP < 3 (calculated via SwissADME) optimizes passive diffusion. Adding polar groups (e.g., -OH) reduces logP but may enhance active transport .
- Molecular weight : Keep < 400 Da. Truncating the butanamine chain improves BBB permeability in analogs .
- In vitro BBB models : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability) .
Methodological Guidance
Q. How to mitigate racemization during synthesis of chiral analogs?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during reductive amination .
- Low-temperature reactions : Conduct steps below -20°C to prevent epimerization .
- Analytical chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/ethanol gradients for enantiopurity assessment (>98% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
